6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
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Description
6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a piperidine and a thiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine core: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the piperidine ring: This can be achieved through reductive amination or other amine coupling reactions.
Formation of the thiazole ring: The thiazole moiety can be synthesized via cyclization reactions involving thiourea and α-haloketones.
Amide bond formation: The final
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
6-piperidin-3-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16N4OS/c19-13(18-14-16-6-7-20-14)11-3-4-12(17-9-11)10-2-1-5-15-8-10/h3-4,6-7,9-10,15H,1-2,5,8H2,(H,16,18,19) |
InChI Key |
ZRKLDYPFMZIFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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